Enantiomeric Configuration: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemic Mixture
The (R) absolute configuration at the α-carbon of this compound (CAS 871261-12-0) defines its stereochemical identity and distinguishes it from the (S)-enantiomer (CAS 1187929-82-3) and the racemic mixture (CAS 477585-43-6). While commercially available (R)- and (S)-enantiomer pairs are both supplied at comparable chemical purities (96% for the (R) form ; 95–98% for the (S) form ), the two enantiomers are explicitly documented as possessing different biological activities when incorporated into downstream chiral products . The racemic form (CAS 477585-43-6, also 1260637-54-4) contains a 1:1 statistical mixture, meaning that any stereochemically dependent application receives only 50% of the active stereoisomer . The structurally related oxalate salt of the (R)-enantiomer is supplied with an enantiomeric excess specification of ≥96% ee , establishing an expected stereochemical purity benchmark for the compound class.
| Evidence Dimension | Enantiomeric identity and stereochemical purity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 871261-12-0; chemical purity 96% (Sigma-Aldrich/J&W Pharmlab); oxalate salt form: ≥96% ee |
| Comparator Or Baseline | Comparator 1: (S)-enantiomer, CAS 1187929-82-3, chemical purity 95–98% (abcr GmbH, Leyan). Comparator 2: Racemic mixture, CAS 477585-43-6 / 1260637-54-4 (0% ee). |
| Quantified Difference | (R) vs. (S): Different biological activity (qualitative vendor statement). (R) vs. racemic: 2× effective concentration of the (R)-stereoisomer for stereospecific applications; ee differential of ~96 pp vs. 0 pp. |
| Conditions | Commercial specification data; biological activity difference noted in vendor product comparison (BenchChem). |
Why This Matters
For stereospecific drug discovery programs, selecting the incorrect enantiomer or the racemate can produce misleading SAR data, waste synthetic effort, and compromise the pharmacological validity of lead series.
